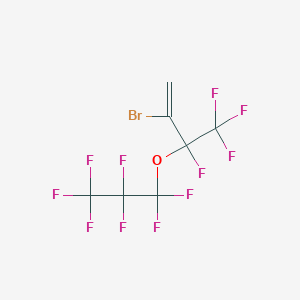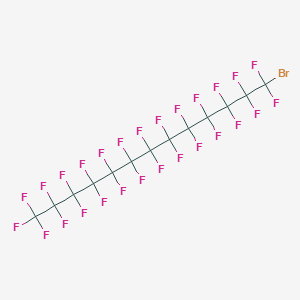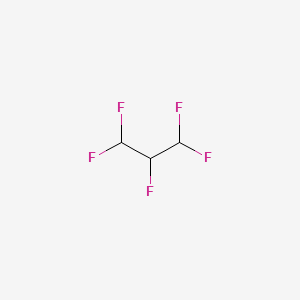
4H-1-Benzopyran-4-one, 2,3-dihydro-, oxime
Descripción general
Descripción
“4H-1-Benzopyran-4-one, 2,3-dihydro-” is a chemical compound with the formula C9H8O2 and a molecular weight of 148.1586 . It is also known by other names such as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone .
Molecular Structure Analysis
The 3D structure of “4H-1-Benzopyran-4-one, 2,3-dihydro-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
“4H-1-Benzopyran-4-one, 2,3-dihydro-” has a molecular weight of 148.1586 . More detailed physical and chemical properties such as phase change data, mass spectrum, and gas chromatography data are available from NIST/TRC Web Thermo Tables .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Stereochemical Properties : Emami and Shafiee (2005) synthesized (Z)- and (E)-trans-2,3-dihydro-2-methyl-3-(1,2,4-triazolyl)-4H-1-benzopyran-4-one oxime ethers, analyzing their conformational properties. These compounds predominantly exist in diequatorial half-chair or sofa conformations (Emami & Shafiee, 2005).
Chemical Reactivity and Biological Activity
- Chemical Reactivity and Precursor Role : Sepay and Dey (2014) highlighted that 4-oxo-4H-1-benzopyran-3-carboxaldehyde serves as a precursor in synthesizing various heterocyclic systems, exhibiting a broad spectrum of biological activities like anti-mutagenicity and anti-HIV activity (Sepay & Dey, 2014).
Synthesis of Derivatives and Their Applications
Antimicrobial Properties of Derivatives : Göker et al. (2000) reported the synthesis of new 2-aryl-4H-4-oxo-1-benzopyran oxime ethers, noting their potential in antimicrobial activities. This study contributes to understanding the molecular modification of potential drugs (Göker et al., 2000).
Crystallographic and Spectroscopic Analysis for Drug Development : Salam et al. (2021) conducted crystallographic, computational, and spectroscopic studies on 3-benzylchroman-4-ones. These studies provide insights into the role of substitution at benzyl moieties in stabilizing three-dimensional structures, important for developing new pharmacological agents (Salam et al., 2021).
Novel Compounds and Their Synthesis
- Novel Heterocyclic Systems : Holzer et al. (2003) synthesized spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system, from derivatives of 4H-1-benzopyran-4-one. These compounds' structures were elucidated through X-ray analysis and NMR spectroscopic investigations, contributing to the development of new heterocyclic compounds (Holzer et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLISSVPQGXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B3040783.png)
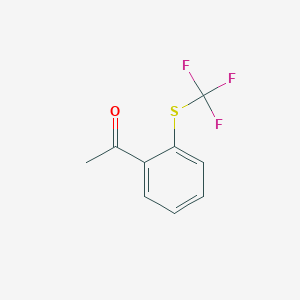

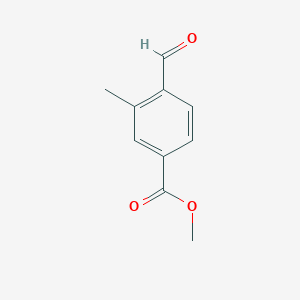
![4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B3040792.png)
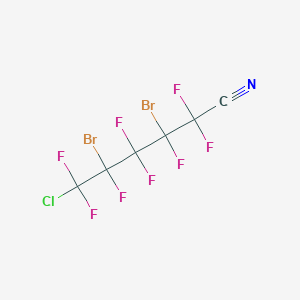

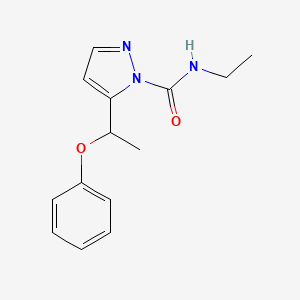
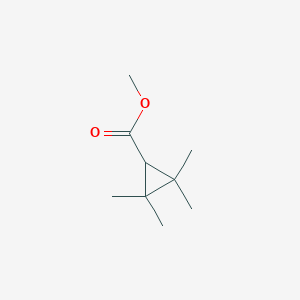
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)
